molecular formula C17H20N2O4S B5108798 2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide

2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide

Cat. No.: B5108798
M. Wt: 348.4 g/mol
InChI Key: QPFJGKGBCAFHGB-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction of 2,4,6-trimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling Reaction: The sulfamoyl chloride is then reacted with 2-methoxy-5-aminobenzamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide.

    Reduction: Formation of 2-methoxy-5-[(2,4,6-trimethylphenyl)amino]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methoxy and benzamide groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methyl-N-[(2,4,6-trimethylphenyl)methyl]aniline
  • 2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline

Uniqueness

2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide is unique due to the presence of both a methoxy group and a sulfamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-10-7-11(2)16(12(3)8-10)19-24(21,22)13-5-6-15(23-4)14(9-13)17(18)20/h5-9,19H,1-4H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFJGKGBCAFHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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